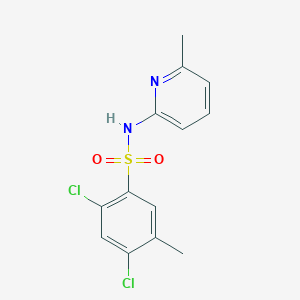
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DMP 777, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 works by binding to the calcium-binding site on the chloride channel, thereby blocking the channel's function. This results in a decrease in chloride ion transport across the cell membrane, which can have a variety of physiological effects depending on the tissue in question.
Biochemical and Physiological Effects:
This compound 777 has been found to have a wide range of biochemical and physiological effects, including the inhibition of calcium-activated chloride channels in various tissues, the modulation of calcium signaling pathways, and the regulation of the activity of various enzymes and ion channels. These effects can have a variety of downstream effects on cellular function, making this compound 777 a valuable tool for researchers studying a wide range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 in lab experiments is its high potency and specificity for calcium-activated chloride channels. This allows researchers to selectively target these channels without affecting other ion channels or enzymes. However, one limitation of using this compound 777 is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777, including the development of more potent and selective inhibitors of calcium-activated chloride channels, the use of this compound 777 in the study of calcium signaling in various tissues, and the exploration of the potential therapeutic applications of this compound 777 in various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 777 and its potential off-target effects.
Métodos De Síntesis
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base. Other methods include the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinol in the presence of a base, or the reaction of 6-methyl-2-pyridinylamine with 2,4-dichloro-5-methylbenzenesulfonyl isocyanate.
Aplicaciones Científicas De Investigación
2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 777 has been used in a variety of scientific research applications, including as a tool for studying the role of calcium in cellular signaling. It has also been found to be a potent inhibitor of the calcium-activated chloride channel, making it a valuable tool for studying the function of these channels in various tissues.
Propiedades
IUPAC Name |
2,4-dichloro-5-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-6-12(11(15)7-10(8)14)20(18,19)17-13-5-3-4-9(2)16-13/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSPXIIMLMOJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

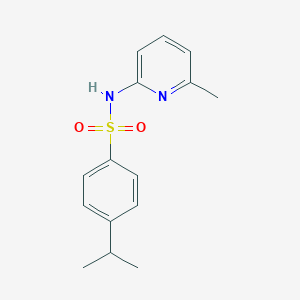
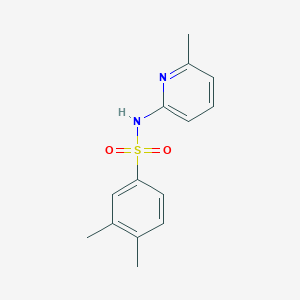

![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)

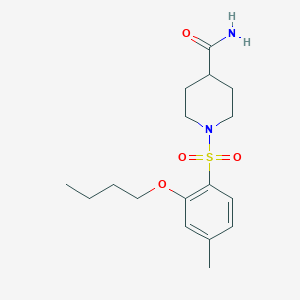
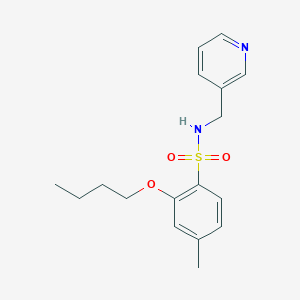
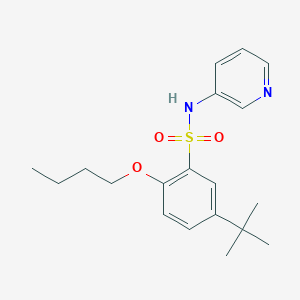
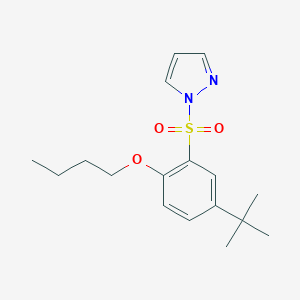

![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)